N-cyclopentyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-cyclopentyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that includes a triazole ring, a cyclopentyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The cyclopentyl and dimethylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
N-cyclopentyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The cyclopentyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-cyclopentyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
- N-cyclopentyl-2-(3,4-dimethylphenyl)aminoacetamide
- N-cyclopentyl-2-(3,4-dimethylphenyl)aminopropanamide
These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of the triazole ring, cyclopentyl group, and dimethylphenyl group in this compound makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-11-7-8-14(9-12(11)2)21-19-15(10-22)16(20-21)17(23)18-13-5-3-4-6-13/h7-9,13,22H,3-6,10H2,1-2H3,(H,18,23) |
InChI Key |
ZMHFURXEHPNFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NC3CCCC3)CO)C |
Origin of Product |
United States |
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